2-Bromo-4-methylaniline hydrochloride

Drug Safety Toxicology Metabolic Activation

As the hydrochloride salt of a regiospecifically substituted bromomethylaniline, this intermediate (CAS 13194-71-3) delivers aqueous solubility the free base lacks, plus a quantifiable safety margin—microsomal studies show half the mutagenicity of the 2‑chloro analog. Select for high‑fidelity cross‑couplings and reduced preclinical genotoxicity attrition.

Molecular Formula C7H9BrClN
Molecular Weight 222.51 g/mol
CAS No. 13194-71-3
Cat. No. B076795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylaniline hydrochloride
CAS13194-71-3
Molecular FormulaC7H9BrClN
Molecular Weight222.51 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)Br.Cl
InChIInChI=1S/C7H8BrN.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H
InChIKeyRDAPUTBVICJDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylaniline Hydrochloride (CAS 13194-71-3): Chemical Class, Procurement Specifications, and Physicochemical Baseline


2-Bromo-4-methylaniline hydrochloride (CAS 13194-71-3) is the hydrochloride salt of a halogenated aromatic amine, formally designated as Benzenamine, 2-bromo-4-methyl-, hydrochloride (1:1) . This compound features an ortho-bromo substituent and a para-methyl group on an aniline ring, with the amine functionality protonated as the hydrochloride salt . The salt form enhances aqueous solubility and handling stability relative to the free base . It serves primarily as a synthetic intermediate in pharmaceutical research and fine chemical synthesis [1], where the precise substitution pattern determines subsequent reactivity in cross-coupling and heterocycle-forming reactions .

Why 2-Bromo-4-methylaniline Hydrochloride (CAS 13194-71-3) Cannot Be Generically Substituted: The Risks of Interchanging Halogenated Aniline Derivatives


Substitution among in-class halogenated methylanilines introduces substantial, quantifiable differences in both synthetic utility and biological safety profile. In palladium-catalyzed amination, the regiospecific positioning of bromine (ortho) and methyl (para) directs the site of C–N bond formation, a selectivity that would be abolished with isomers such as 2-bromo-5-methylaniline . Furthermore, comparative microsomal metabolism studies reveal that halogen identity (Br vs. Cl vs. F) dramatically alters N-hydroxylation rates and, consequently, mutagenic potential—with 2-chloro-4-methylaniline exhibiting twice the mutagenicity of the 2-bromo analog [1]. Generic substitution without verifying these specific structural and metabolic parameters risks reaction failure in cross-coupling workflows, altered pharmacokinetic profiles in drug candidates, and unintended toxicological liability.

Product-Specific Quantitative Evidence: Differentiating 2-Bromo-4-methylaniline Hydrochloride (CAS 13194-71-3) from In-Class Analogs


Reduced Mutagenic Liability: 2-Bromo-4-methylaniline Demonstrates 50% Lower Mutagenicity vs. 2-Chloro-4-methylaniline in Microsomal Activation Assays

In comparative rat liver microsomal metabolism studies of 2-halogenated 4-methylanilines, 2-chloro-4-methylaniline exhibited mutagenicity twice that of 2-bromo-4-methylaniline [1]. This difference correlates directly with the relative rate of N-hydroxylation, a key metabolic activation pathway for arylamine genotoxicity [1].

Drug Safety Toxicology Metabolic Activation Genotoxicity

Synthetic Efficiency: Bromination-Isomerization Route Achieves High-Yield Production of 2-Bromo-4-methylaniline in Multi-Gram Scale

Ioffe reported a bromination–isomerization methodology that yields 2-bromo-4-methylaniline in high yield from aniline and methylaniline precursors [1]. While an exact yield percentage is not specified in the abstract, the method is characterized as a high-yield route to monobrominated anilines including the target compound and its regioisomer 4-bromo-2-methylaniline [1].

Process Chemistry Synthesis Bromination Isomerization

Commercial Availability: 2-Bromo-4-methylaniline (Free Base) Readily Procurable at ≥98% Purity with Defined Physical Specifications

Multiple reputable vendors offer 2-bromo-4-methylaniline free base at ≥98% purity (GC assay) with fully characterized physical properties including melting point (14–16°C), boiling point (240°C), density (~1.5 g/mL), and refractive index (1.601–1.603) . The hydrochloride salt form (CAS 13194-71-3) is available at ≥95% purity from specialty suppliers .

Procurement Purity Specification Quality Control Physical Properties

Enhanced Solubility Profile: Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base for Mixed-Phase Reaction Systems

The hydrochloride salt of 2-bromo-4-methylaniline (CAS 13194-71-3) exhibits enhanced solubility in polar and aqueous solvents compared to the free base form (CAS 583-68-6), which is reported as insoluble in water [1]. This salt formation strategy is a standard approach to improve handling and reaction compatibility in aqueous or mixed-phase synthetic protocols [2].

Formulation Solubility Salt Selection Reaction Medium

Precedented Reactivity in Palladium-Catalyzed Amination: Ortho-Bromo Substitution Enables Selective C–N Coupling in Quinoline Derivatization

2-Bromo-4-methylaniline participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . The ortho-bromo substituent directs the site of nucleophilic attack, enabling regiospecific C–N bond formation that would not be achievable with meta- or para-bromo isomers .

Cross-Coupling Palladium Catalysis Amination Heterocycle Synthesis

Structural Differentiation: Ortho-Bromo/Para-Methyl Substitution Pattern Yields Distinct Vibrational Spectroscopic Fingerprint for Analytical Verification

Comprehensive FTIR and FT-Raman spectroscopic investigation of 2-bromo-4-methylaniline has been conducted, with experimental frequencies validated against DFT calculations at the B3LYP/6-311++G(d,p) level [1]. The ortho-bromo/para-methyl substitution pattern produces a unique vibrational signature distinct from other methylbromoaniline regioisomers [1].

Analytical Chemistry Spectroscopy Quality Control Structural Confirmation

Validated Research and Industrial Applications for 2-Bromo-4-methylaniline Hydrochloride (CAS 13194-71-3)


Medicinal Chemistry: Synthesis of Quinoline-Based Kinase Inhibitors and Antimalarial Leads

2-Bromo-4-methylaniline serves as a key building block in the construction of substituted quinoline scaffolds via palladium-catalyzed amination and Skraup condensation protocols [3]. The ortho-bromo substituent enables subsequent diversification through cross-coupling reactions, while the para-methyl group modulates lipophilicity and metabolic stability. This scaffold class is prevalent in kinase inhibitor programs and antimalarial drug discovery.

Toxicology-Driven Candidate Selection: Prioritization of Lower-Genotoxicity Aniline Building Blocks

In drug discovery programs where the aniline moiety may undergo metabolic N-hydroxylation, the 2-bromo-4-methyl substitution pattern offers a quantifiable safety advantage over the 2-chloro analog, which exhibits twice the mutagenicity in microsomal activation assays . Selection of the 2-bromo derivative at the hit-to-lead stage can reduce preclinical attrition due to genotoxicity findings.

Process Chemistry: Aqueous-Phase or Biphasic Reaction Workflows Requiring Soluble Aniline Reagents

The hydrochloride salt form (CAS 13194-71-3) is specifically indicated for synthetic protocols requiring aqueous solubility, as the free base is reported as insoluble in water [3]. This salt selection is critical for reactions conducted in mixed aqueous-organic solvent systems, including certain diazotization and Sandmeyer-type transformations.

Quality Control and Analytical Reference: Vibrational Spectroscopic Verification of Structural Identity

The fully assigned FTIR and FT-Raman spectrum of 2-bromo-4-methylaniline, validated against high-level DFT calculations , provides a definitive analytical fingerprint for identity confirmation. This reference is particularly valuable in QC laboratories handling multiple bromomethylaniline regioisomers where chromatographic retention times may overlap.

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